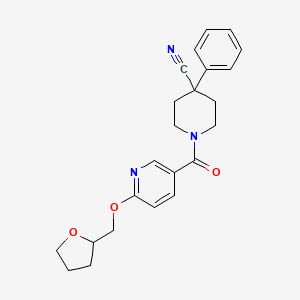

4-Phenyl-1-(6-((tetrahydrofuran-2-yl)methoxy)nicotinoyl)piperidine-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

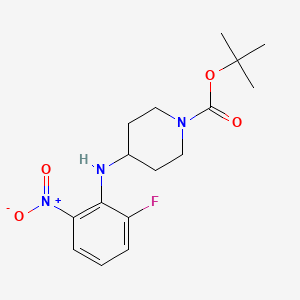

“4-Phenyl-1-(6-((tetrahydrofuran-2-yl)methoxy)nicotinoyl)piperidine-4-carbonitrile” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also includes a phenyl group, a tetrahydrofuran group, and a nitrile group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . These reactions can lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular formula of this compound is C23H25N3O3, and its molecular weight is 391.471. It contains a piperidine ring, a common structure in many pharmaceuticals . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Aplicaciones Científicas De Investigación

- The pyrrolidine ring in this compound is a versatile scaffold widely used by medicinal chemists. Its sp³-hybridization allows efficient exploration of pharmacophore space, contributing to stereochemistry and three-dimensional coverage. Researchers have synthesized bioactive molecules based on this scaffold, exploring derivatives such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds show promising target selectivity and potential for drug development .

- Derivatives containing the 4-phenyl-1,2,3,6-tetrahydropyridine fragment have been investigated for their in vitro antitubercular activity. Researchers prepared compounds derived from pyridine and indole, evaluating their efficacy against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). These studies highlight the potential of this scaffold in combating tuberculosis .

- The presence of the 4-phenyl-1,2,3,6-tetrahydropyridine fragment enhances the inhibitory potential of benzamide analogs against PARP-1. This enzyme plays a crucial role in DNA repair and has implications in cancer therapy. The compound’s structural features contribute to its binding affinity and potential therapeutic applications .

- The stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins. Understanding these interactions is essential for optimizing drug design .

Medicinal Chemistry and Drug Discovery

Antitubercular Activity

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Enantioselective Protein Binding

Propiedades

IUPAC Name |

1-[6-(oxolan-2-ylmethoxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c24-17-23(19-5-2-1-3-6-19)10-12-26(13-11-23)22(27)18-8-9-21(25-15-18)29-16-20-7-4-14-28-20/h1-3,5-6,8-9,15,20H,4,7,10-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOYYVOJYPYGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=NC=C(C=C2)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2848532.png)

![(S)-5-Amino-N-(2-(1-(chloromethyl)-5-hydroxy-2,3-dihydro-1H-benzo[e]indole-3-carbonyl)-1H-indol-5-yl)-1H-indole-2-carboxamide](/img/structure/B2848538.png)

![1-Methyl-3-[(3-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylic acid](/img/structure/B2848541.png)

![6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2848545.png)

![1-[(4As,7aS)-1,1-dioxo-4a-(trifluoromethyl)-2,3,4,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl]-2-chloropropan-1-one](/img/structure/B2848548.png)